Synthetic Efficiency: Achieving High-Yield Synthesis of the THP-Protected Pyrazole Boronate Ester Core
A key advantage of the THP-protected scaffold is its highly efficient synthesis. A published procedure for the closely related pinacol ester derivative (CAS 1003846-21-6), which shares the identical 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl core, demonstrates a robust, high-yielding preparation. This serves as a direct benchmark for the accessibility and scalability of the core structure of this compound . The synthesis from 4-pyrazoleboronic acid pinacol ester and 3,4-dihydro-2H-pyran proceeds smoothly at 90 °C for 2 hours, yielding the THP-protected product in 94% isolated yield . This high efficiency minimizes material waste and reduces the cost of multi-step sequences where this protected intermediate is required.
| Evidence Dimension | Synthesis Yield of N-THP Protection Step |
|---|---|
| Target Compound Data | 94% isolated yield for the formation of the corresponding pinacol ester (CAS 1003846-21-6) |
| Comparator Or Baseline | N-THP-pyrazole synthesis reported as 'essentially quantitative' by McLaughlin et al. [1] |
| Quantified Difference | 94% yield vs. quantitative (>95%) yield |
| Conditions | Reaction of 3,4-dihydro-2H-pyran with pyrazole boronic acid pinacol ester in toluene with trifluoroacetic acid catalyst at 90 °C for 2 h |
Why This Matters
The consistently high, near-quantitative yield for installing the THP protecting group on pyrazole boronic acid derivatives is a key differentiator for process chemistry, enabling cost-effective scaling of synthetic routes that rely on this protection strategy.
- [1] McLaughlin, M., Marcantonio, K., Chen, C.-y., & Davies, I. W. (2008). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 73(11), 4309–4312. View Source
